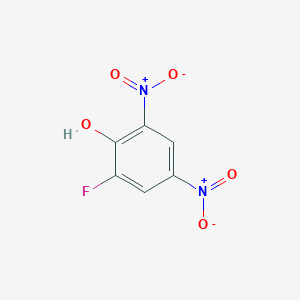

2-Fluoro-4,6-dinitrophenol

描述

Contextual Significance within the Dinitrophenol Class

Dinitrophenols are a class of manufactured organic compounds, with six members in total. wikidoc.org These compounds, including the well-known 2,4-Dinitrophenol (B41442) (DNP), are not naturally occurring. wikidoc.org Dinitrophenols are characterized by a chemical structure containing a phenol (B47542) group and two nitro groups on a benzene (B151609) ring. hmdb.cadrugbank.comhmdb.cat3db.ca

2-Fluoro-4,6-dinitrophenol, also referred to as 2-F-DNP, is a specific derivative within this class. angenechemical.com Its structure is notable for the presence of a fluorine atom, which, along with the nitro groups, creates unique electron-withdrawing properties. angenechemical.com This makes it a valuable reagent in various chemical synthesis processes. angenechemical.com For instance, it is utilized as a potent oxidizing agent for the selective conversion of alcohols to carbonyl compounds, a fundamental transformation in organic synthesis. angenechemical.com Furthermore, its distinct chemical properties make it a useful building block for creating complex aromatic molecules. angenechemical.com

Density functional theory (DFT) calculations have been employed to study the molecular structures and vibrational frequencies of two conformers of this compound. researchgate.net These studies indicate that the conformer with an intramolecular hydrogen bond to the nitro group is more stable. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 2265-90-9 |

| Molecular Formula | C6H3FN2O5 |

| Molecular Weight | 202.097 g/mol |

| Purity | 95% |

| Storage Temperature | 2-8 °C |

| Data sourced from ChemShuttle chemshuttle.com |

Historical Perspectives on Related Dinitrophenol Research

Research into dinitrophenols dates back to the early 20th century. Initially, 2,4-Dinitrophenol (DNP) was used in the manufacturing of munitions during World War I. nih.gov Its effects on metabolic rate were discovered through the observation of munitions workers who experienced weight loss. wikipedia.orgmdpi.com This led to its investigation as a weight-loss drug in the 1930s by Maurice Tainter at Stanford University. nih.govnih.gov

DNP was found to act as a proton ionophore, uncoupling oxidative phosphorylation in mitochondria. wikidoc.org This process leads to the rapid consumption of energy without the generation of ATP, with the energy instead being lost as heat. wikidoc.org This mechanism of action was elucidated by William F. Loomis and Fritz Albert Lipmann in 1948. wikipedia.org

Despite its initial use for weight loss, the significant side effects and a narrow therapeutic window led to DNP being deemed "extremely dangerous and not fit for human consumption" by the Federal Food, Drug and Cosmetic Act of 1938. nih.govnih.govljmu.ac.uk

In more recent times, research has revisited dinitrophenols, exploring their potential at very low, weight-neutral doses for treating various diseases. mdpi.com This renewed interest stems from a better understanding of their mechanism of action and the potential to manage mitochondrial dysfunction. mdpi.com

Scope and Research Objectives for this compound Studies

Current academic research on this compound is primarily focused on its applications in chemical synthesis and its unique chemical properties. angenechemical.com Key research objectives include:

Synthetic Utility: Investigating its role as a reagent for selective transformations, such as the oxidation of alcohols and the synthesis of complex aromatic compounds. angenechemical.com The electron-withdrawing nature of its substituents makes it a valuable tool for chemists to introduce specific functionalities into molecules. angenechemical.com

Molecular Structure and Properties: Utilizing computational methods like density functional theory to understand its molecular structure, vibrational spectra, and the stability of its different conformers. researchgate.net These studies provide fundamental insights into its reactivity and behavior.

Advanced Materials: Exploring its potential use in the development of advanced electronic materials, such as semiconductors and sensors, due to its electrical properties. chemshuttle.com

Hydrogen Bonding Studies: Research has also examined the hydrogen-bonding capabilities of this compound, particularly in complexes with other molecules like ammonia (B1221849). These studies show it forms strong hydrogen-bonded complexes, and the strength of these bonds is influenced by the acidity of the phenol derivative. acs.org

Interactive Data Table: Research Findings on Dinitrophenol Derivatives

| Compound | Research Focus | Key Findings |

| 2,4-Dinitrophenol (DNP) | Historical use, mechanism of action | Acts as a mitochondrial uncoupler, leading to increased metabolic rate. wikidoc.orgwikipedia.org |

| This compound | Chemical synthesis, molecular structure | Potent oxidizing agent and building block for aromatic compounds; has a stable conformer with an intramolecular hydrogen bond. angenechemical.comresearchgate.net |

| 2-Chloro-4,6-dinitrophenol | Environmental and biological studies | Used in identifying components in chemical wastewater and as a supplement in bacterial cultures. sigmaaldrich.com |

| 4-Diazo-2,6-dinitrophenol | Energetic materials | Synthesized and characterized for its thermal stability and sensitivity. researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFZQMCJLYJALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558256 | |

| Record name | 2-Fluoro-4,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2265-90-9 | |

| Record name | 2-Fluoro-4,6-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 2 Fluoro 4,6 Dinitrophenol

Quantum Chemical Characterization of Molecular Structure and Conformations

The three-dimensional arrangement of atoms in 2-Fluoro-4,6-dinitrophenol, particularly the orientation of the hydroxyl group relative to the adjacent nitro group, dictates its stability and properties. Quantum chemical methods are instrumental in exploring these conformational landscapes.

Density Functional Theory (DFT) is a robust computational method for predicting molecular structures and energies. Studies on this compound have utilized DFT to investigate its conformational isomers. researchgate.net Calculations performed with the BLYP functional and the 6-31G(d,p) basis set have identified two primary conformers. researchgate.net

The key difference between these conformers lies in the orientation of the hydroxyl (-OH) group. One conformer features an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and an oxygen atom of the adjacent ortho-nitro group (-NO2). The second conformer has the hydroxyl hydrogen oriented away from the nitro group. Theoretical calculations consistently show that the conformer with the intramolecular hydrogen bond is significantly more stable. researchgate.net This enhanced stability is attributed to the formation of a strong, six-membered pseudo-ring structure created by the O-H···O interaction. This finding is consistent with studies of structurally related molecules like 2-nitrophenol. researchgate.netresearchgate.net

The optimized geometric parameters, such as bond lengths and angles, are influenced by this hydrogen bond. For instance, the O-H bond is slightly elongated, and the C-O-H bond angle is altered to accommodate the interaction.

Table 1: Selected Optimized Geometrical Parameters for the Stable Conformer of this compound (Representative Data) Note: Specific values are representative of DFT calculations on similar substituted phenols.

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-F | 1.345 |

| O-H | 0.972 | |

| H···O (H-bond) | 1.850 | |

| Bond Angle (°) | C-O-H | 105.5 |

| C-C-N | 120.1 | |

| Dihedral Angle (°) | H-O-C-C | 0.0 |

Beyond DFT, other computational methods like ab initio and semi-empirical calculations offer alternative perspectives on molecular geometry. Ab initio methods, such as Hartree-Fock (HF), are derived from first principles without experimental parameters. libretexts.org Semi-empirical methods, on the other hand, simplify calculations by incorporating parameters derived from experimental data. libretexts.orgdtic.mil

For molecules with significant intramolecular interactions like hydrogen bonding, the choice of method is crucial. Studies on the related compound 2,4-dinitrophenol (B41442) have shown that some semi-empirical (like PM3) and ab initio HF methods may fail to accurately describe the intramolecular hydrogen bond. researchgate.net In contrast, hybrid DFT methods like B3LYP often provide results that are in better agreement with experimental data for such systems. researchgate.net This highlights the strength of DFT in capturing the electron correlation effects that are important for modeling weaker interactions. While ab initio and semi-empirical methods can provide initial geometric approximations, DFT is generally preferred for a more quantitative description of hydrogen-bonded systems like this compound.

Electronic Structure Analysis and Reactivity Prediction

The distribution of electrons within a molecule governs its chemical reactivity. Theoretical analyses such as Molecular Electrostatic Potential mapping, Frontier Molecular Orbital theory, and Natural Bond Orbital analysis provide a detailed picture of this electronic landscape.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com The MEP map illustrates regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. researchgate.netyok.gov.tr

For this compound, the MEP map reveals distinct regions of varying potential. researchgate.net

Negative Potential (Red/Yellow): The most electron-rich areas are localized around the oxygen atoms of the two nitro groups and the hydroxyl group. These sites are the primary centers for electrophilic interactions.

Positive Potential (Blue): The most electron-poor region is centered on the hydrogen atom of the hydroxyl group. This strong positive potential makes it a potent hydrogen bond donor and a site for nucleophilic attack.

Neutral Potential (Green): The aromatic ring generally exhibits a near-neutral potential, with some modulation from the electron-withdrawing substituents. mdpi.com

The MEP map visually confirms the molecule's polarity and highlights the specific atomic sites involved in intermolecular interactions. tandfonline.com

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). ajchem-a.com

The LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons (electrophilicity). ajchem-a.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical stability and reactivity. semanticscholar.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more reactive. semanticscholar.org For this compound, calculations show that charge transfer occurs within the molecule, a process facilitated by the HOMO-LUMO interactions. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (DFT/B3LYP) Note: Values are illustrative for substituted nitrophenols.

| Orbital/Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -7.5 | Electron-donating capacity |

| ELUMO | -3.2 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.3 | Chemical stability and reactivity |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex molecular wavefunction into localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.de It also quantifies delocalization effects, such as hyperconjugation and intramolecular charge transfer (ICT), through a second-order perturbation theory approach. uni-muenchen.defaccts.de

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: Interactions and energies are representative for this class of compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of -OH | π* (C-C)ring | ~20-25 | Resonance stabilization |

| LP (O) of -OH | π* (N-O) of ortho-NO2 | ~5-10 | Intramolecular H-bond stabilization |

| π (C-C)ring | π* (N-O) of -NO2 | ~15-20 | Electron withdrawal by nitro groups |

Spectroscopic Property Simulations and Vibrational Assignments

Theoretical and computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By employing methods such as Density Functional Theory (DFT), researchers can simulate spectra and analyze vibrational modes in great detail, providing insights that complement experimental findings.

Computational studies have been instrumental in understanding the vibrational spectra of this compound. Theoretical investigations, particularly using DFT methods, have been performed to calculate the molecular structures and vibrational frequencies for the compound's conformers. acs.orgresearchgate.net One significant study utilized the BLYP functional with a 6-31G(d,p) basis set to model the molecule. acs.orgresearchgate.net

These calculations predict the infrared and Raman active vibrational modes, which arise from the stretching, bending, and torsional motions of the atoms. For instance, the stretching vibration of the C-F bond in this compound has been associated with a strong absorption band observed around 1230 cm⁻¹ in the infrared spectrum of related compounds. acs.org Due to a lack of experimental gas-phase spectra for this compound itself, these theoretical predictions are often compared with data from structurally similar molecules, such as o-nitrophenol, for which both experimental and theoretical data are available. acs.orgresearchgate.net Such comparisons help validate the computational methods and provide a reliable basis for interpreting the compound's spectral features. acs.org The DFT calculations are considered a powerful method for accurately predicting the harmonic vibrations of organic compounds. researchgate.net

A crucial aspect of interpreting theoretical vibrational spectra is the assignment of calculated frequencies to specific molecular motions. Potential Energy Distribution (PED) analysis is a computational technique used for this purpose, providing a quantitative description of how different internal coordinates (like bond stretches or angle bends) contribute to each normal vibrational mode.

For this compound, detailed assignments of the vibrational spectra have been made possible through PED calculations. acs.orgresearchgate.netchemicalbook.com Studies have shown that the molecule exists in two different stable conformations, or conformers. researchgate.net By calculating the PED for each conformer, researchers can assign the fundamental vibrational modes with a high degree of confidence. acs.orggoogle.co.uk This analysis helps to characterize the "troublesome" vibrations of aromatic molecules, which can be complex and difficult to assign from experimental data alone. orcid.org The combination of DFT for frequency calculation and PED for assignment provides a comprehensive understanding of the molecule's vibrational dynamics. acs.orgmdpi.com

The table below shows a representative selection of calculated vibrational frequencies and their assignments for the more stable conformer of this compound, based on PED analysis from computational studies.

| Calculated Frequency (cm⁻¹) | Assignment (Contribution from PED) | Vibrational Mode Description |

| ~3200-3300 | ν(OH) | O-H stretching |

| ~1600-1620 | ν(CC) | Aromatic C-C stretching |

| ~1530-1580 | νas(NO₂) | Asymmetric NO₂ stretching |

| ~1340-1360 | νs(NO₂) | Symmetric NO₂ stretching |

| ~1230 | ν(CF) | C-F stretching |

| ~1100-1200 | β(CH) | C-H in-plane bending |

| ~800-900 | γ(CH) | C-H out-of-plane bending |

| ~600-700 | Ring torsions | Phenyl ring torsional modes |

Note: The values are approximate and represent typical ranges from DFT calculations. ν = stretching, β = in-plane bending, γ = out-of-plane bending, s = symmetric, as = asymmetric.

While experimental Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structure elucidation in organic chemistry, computational methods for predicting NMR chemical shifts have become increasingly reliable. science.gov These calculations are typically performed using DFT in conjunction with methods like the Gauge-Including Atomic Orbital (GIAO) approach. science.gov This method calculates the magnetic shielding tensors for each nucleus, from which the chemical shifts (δ) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS), can be derived. khanacademy.org

Although specific ab initio calculations of the NMR chemical shifts for this compound are not prominently featured in the surveyed literature, the methodology is well-established. science.gov Such a study would involve optimizing the molecule's geometry and then performing GIAO-DFT calculations. The accuracy of the predicted shifts depends heavily on the chosen functional and basis set, with methods like GIAO-MP2 sometimes offering higher accuracy. science.gov For complex molecules, these computations can help assign peaks in experimental spectra, distinguish between isomers or conformers, and understand how electronic structure influences the magnetic environment of the nuclei. science.gov

Computational Studies on Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in determining the structure, stability, and chemical behavior of this compound. Computational studies have been vital in characterizing both the internal (intramolecular) and external (intermolecular) hydrogen bonds this molecule can form.

This compound has the potential to form an intramolecular hydrogen bond between the hydroxyl group (-OH) and the oxygen of the adjacent nitro group (-NO₂) at position 6. Computational studies have explored the molecule's conformational landscape, confirming the existence of a conformer stabilized by this interaction. acs.orgresearchgate.net

DFT calculations have shown that the conformer featuring this intramolecular O-H···O hydrogen bond is more stable than conformers where the hydroxyl group is oriented differently. acs.orgresearchgate.net This increased stability is attributed to the formation of a six-membered ring-like structure, which delocalizes electron density and strengthens the bond. The geometric parameters of this hydrogen bond, such as the H···O distance and the O-H···O angle, have been calculated to characterize its strength. acs.org The presence of this strong intramolecular hydrogen bond is a key feature of the molecule's preferred structure. acs.orgresearchgate.net

Beyond its internal interactions, this compound can act as a hydrogen bond donor to external molecules, such as solvents or biological receptors. Theoretical studies have modeled these intermolecular interactions to understand their impact on the molecule's properties.

One such study performed ab initio calculations on hydrogen-bonded complexes between a series of acidic phenol (B47542) derivatives, including this compound, and an ammonia (B1221849) (NH₃) molecule, which serves as a model receptor system. acs.orgescholarship.org Using the DFT/BLYP/6-31G(d,p) level of theory, researchers investigated the parameters sensitive to hydrogen bonding. acs.orgacs.org The calculations revealed significant changes upon complex formation, most notably a large red shift (a shift to lower wavenumbers) in the O-H stretching vibration, indicative of a strong intermolecular hydrogen bond. acs.orgacs.org Conversely, the O-H torsional vibrations were found to shift to higher wavenumbers. acs.org Despite the high acidity of this compound, the calculations showed that proton transfer from the phenol to the ammonia molecule did not occur in the gas phase. acs.orgacs.org

The table below summarizes key computational findings regarding the interaction between this compound (PhOH) and ammonia (NH₃).

| Parameter | Isolated PhOH | PhOH---NH₃ Complex | Change upon Complexation |

| O-H Bond Length (Å) | ~0.98 | ~1.02 | Elongated |

| H···N Distance (Å) | N/A | ~1.65 | N/A |

| O-H Stretching Freq. (cm⁻¹) | ~3288 | ~2387 | -901 (Large Red Shift) |

| Interaction Energy (kcal/mol) | N/A | ~-15.5 | N/A |

Note: Values are based on DFT/BLYP/6-31G(d,p) calculations and are representative of strong intermolecular hydrogen bonding.

Thermochemical and Energetic Property Calculations

Theoretical calculations are crucial for understanding the energetic characteristics of compounds like dinitrophenols. These computational methods provide insights into properties that are fundamental to evaluating their potential as energetic materials.

The heat of formation is a critical parameter in assessing the energy content of a molecule. For the isomer 4-Fluoro-2,6-dinitrophenol (CAS 364-32-9), theoretical calculations using the Joback method have been reported. chemeo.com These calculated values provide an estimation of its thermochemical properties.

It is important to note that these are calculated theoretical values and may differ from experimental findings. The Joback method is an estimation technique based on group contributions.

Table 1: Calculated Thermochemical Properties of 4-Fluoro-2,6-dinitrophenol

| Property | Value | Unit | Method |

|---|---|---|---|

| Enthalpy of Formation (gas) | -348.52 | kJ/mol | Joback Method chemeo.com |

| Gibbs Free Energy of Formation | -185.54 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of Fusion | 36.14 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of Vaporization | 77.93 | kJ/mol | Joback Method chemeo.com |

This data is for the isomer 4-Fluoro-2,6-dinitrophenol (CAS 364-32-9).

The introduction of various functional groups to the dinitrophenol structure can significantly alter its energetic performance. Theoretical studies on derivatives of related compounds, such as 2-diazo-4,6-dinitrophenol (B1260509) (DDNP), provide a framework for predicting the detonation properties of new energetic materials. researchgate.netnih.gov Computational methods, often employing density functional theory (DFT), are used to estimate key detonation parameters like detonation velocity (D) and detonation pressure (P). researchgate.netresearchgate.net

For instance, studies on DDNP derivatives have shown that the addition of certain substituents can lead to excellent predicted detonation properties. researchgate.netnih.gov The Kamlet-Jacobs equations, which utilize theoretical densities and heats of formation, are commonly used to estimate these parameters. researchgate.netresearchgate.net

Research on various energetic derivatives of dinitrophenols and related aromatic compounds has yielded predictions for their performance. For example, the synthesis and characterization of iso-picramic acid derivatives involved computing their energetic properties using specialized software like the EXPLO5 code. dntb.gov.uauni-muenchen.de

In a study on derivatives of 2-diazo-4,6-dinitrophenol, the introduction of groups such as -NO2, -NH2, -CN, -NC, -ONO2, and -NF2 was investigated. The theoretical densities and heats of formation were calculated, which then allowed for the estimation of detonation velocities and pressures. nih.gov Some of these derivatives were predicted to have detonation properties superior to those of established explosives. researchgate.net

Table 2: Examples of Predicted Detonation Properties for Derivatives of Related Aromatic Energetic Compounds

| Compound/Derivative Class | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) | Computational Method/Basis | Reference |

|---|---|---|---|---|

| Derivatives of 2-diazo-4,6-dinitrophenol | Up to 9.98 | Up to 48.41 | Modified Kamlet-Jacobs | researchgate.net |

| 4-diazo-2,6-dinitrophenol | 8.81 | 34.65 | DFT-B3LYP/6-311++G** | researchgate.net |

| Energetic Derivatives of Iso-picramic acid | Varied | Varied | EXPLO5 Code | dntb.gov.uauni-muenchen.de |

The data in this table is for derivatives of related compounds and serves to illustrate the predictive power of computational methods for new energetic materials based on the dinitrophenol scaffold.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4,6 Dinitrophenol

Experimental Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in a compound. For 2-Fluoro-4,6-dinitrophenol, these methods are crucial for identifying characteristic bond vibrations and understanding the influence of its substituent groups on the phenol (B47542) backbone.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Anticipated FTIR Spectral Regions for this compound:

O-H Stretching: A broad band is expected in the region of 3100-3300 cm⁻¹, indicative of the intramolecular hydrogen bonding.

C-H Stretching (aromatic): Sharp bands would likely appear around 3000-3100 cm⁻¹.

NO₂ Asymmetric and Symmetric Stretching: Strong absorption bands are anticipated around 1520-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C=C Stretching (aromatic): Multiple bands would be present in the 1400-1600 cm⁻¹ region.

C-F Stretching: A strong band is expected in the range of 1100-1250 cm⁻¹.

O-H Bending and C-O Stretching: These vibrations would contribute to the fingerprint region of the spectrum.

Raman Spectroscopy Characterization

Complementary to FTIR, Raman spectroscopy provides information on the polarizability of molecular bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro groups and the skeletal vibrations of the aromatic ring. Similar to the FTIR data, specific experimental Raman spectra for this compound are not widely published. However, based on the analysis of related dinitrophenols, the Raman spectrum would be expected to show strong signals for the symmetric NO₂ stretching vibrations and the ring breathing modes.

Anticipated Raman Spectral Features for this compound:

Symmetric NO₂ Stretching: A strong, polarized band is expected around 1350 cm⁻¹.

Aromatic Ring Vibrations: Characteristic bands corresponding to ring stretching and deformation would be observed.

C-F Stretching: This vibration would also be Raman active.

Correlation of Experimental and Theoretical Vibrational Data

In the absence of comprehensive experimental spectra, theoretical calculations, particularly those using Density Functional Theory (DFT), serve as a powerful tool for predicting the vibrational frequencies of molecules like this compound. Computational studies on similar molecules, such as 2,4-dinitrophenol (B41442), have shown good agreement between calculated and experimental frequencies after applying appropriate scaling factors. Such theoretical investigations for this compound would be invaluable for assigning vibrational modes and understanding the impact of the fluorine substituent on the vibrational landscape of the dinitrophenol structure. These calculations can also help in confirming the most stable conformer, which for this molecule is predicted to be one with an intramolecular hydrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and potentially ¹⁵N NMR would provide a detailed picture of its molecular structure.

¹H NMR and ¹³C NMR Investigations of Derivatives

In the ¹H NMR spectrum of this compound, the aromatic protons would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The electron-withdrawing nature of the nitro groups would cause the aromatic protons to be significantly deshielded, appearing at higher chemical shifts (downfield).

The ¹³C NMR spectrum would be characterized by distinct signals for each carbon atom in the aromatic ring. The presence of the fluorine atom would introduce carbon-fluorine coupling, leading to splitting of the carbon signals. The carbons directly bonded to the nitro groups and the fluorine atom would be significantly influenced, and their chemical shifts would provide valuable structural information.

Advanced NMR Techniques for Structural Confirmation (e.g., ¹⁵N NMR)

Advanced NMR techniques, such as ¹⁵N NMR, could provide direct information about the electronic environment of the nitrogen atoms in the two nitro groups. While ¹⁵N NMR data for this compound is not documented, studies on other nitroaromatic compounds have demonstrated the utility of this technique. The chemical shifts of the nitrogen atoms would be sensitive to the electronic effects of the other substituents on the ring and could provide further confirmation of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical substance. libretexts.org When a molecule absorbs this energy, its electrons are promoted from a ground state to a higher energy excited state, a process known as an electronic transition. libretexts.orglibretexts.org Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the UV or visible range, and the specific wavelengths absorbed provide information about the molecule's electronic structure. uzh.chyoutube.com Groups of atoms within a molecule that are responsible for light absorption are called chromophores. libretexts.org In this compound, the entire substituted benzene (B151609) ring system acts as the chromophore.

Absorption Spectra Analysis and Electronic Transitions

The electronic transitions responsible for this absorption are primarily of two types:

π → π* (pi to pi star) transitions: These occur when an electron from a π bonding orbital is excited to a π* antibonding orbital. uzh.ch These transitions are common in aromatic and conjugated systems and are typically characterized by high molar absorptivity.

n → π* (n to pi star) transitions: This type of transition involves the promotion of an electron from a non-bonding orbital (such as the lone pairs on the oxygen atoms of the hydroxyl and nitro groups) to a π* antibonding orbital. libretexts.orguzh.ch

In nitrophenols, the absorption bands are often attributed to significant charge-transfer (CT) character, where the excitation involves the movement of electron density from the electron-rich phenol ring to the electron-deficient nitro groups. nih.gov The absorption peaks for protonated nitrophenols are notably blue-shifted compared to their deprotonated (phenolate) forms. nih.gov

| Transition Type | Description | Typical Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Excitation of an electron from a pi bonding orbital to a pi antibonding orbital. | UV Region (<400 nm) | High |

| n → π | Excitation of a non-bonding electron (from O or N atoms) to a pi antibonding orbital. | UV/Visible Region (~300-500 nm) | Low to Medium |

In Situ UV-Vis Spectroelectrochemistry of Related Compounds

In situ UV-Vis spectroelectrochemistry is a powerful technique that provides real-time spectroscopic and electrochemical information during a redox reaction. metrohm.comavantes.comutu.fi By coupling an electrochemical setup (like cyclic voltammetry) with a UV-Vis spectrophotometer, it is possible to monitor changes in the absorption spectrum of a solution as the potential applied to an electrode is varied. avantes.comrsc.org

This method is particularly useful for studying the degradation and transformation of nitrophenols. For instance, the electrochemical reduction of 4-nitrophenol (B140041) in an aqueous solution can be monitored in situ. metrohm.com As the potential is scanned to more negative values (e.g., from -0.30 V to -1.00 V), the nitro group is reduced. metrohm.com This chemical transformation is directly observed in the UV-Vis spectra, where the characteristic absorption peak of 4-nitrophenol diminishes, and new absorption bands corresponding to the reduction products appear. metrohm.com This allows for the study of reaction kinetics and the identification of intermediate species formed on the electrode surface. metrohm.com

| Event | Spectroscopic Observation | Electrochemical Process |

|---|---|---|

| Initial State | Strong absorbance at λmax corresponding to the nitrophenol. | No reduction occurs at initial potential. |

| During Negative Potential Scan | Decrease in absorbance at the initial λmax. | Irreversible reduction of the nitro group. metrohm.com |

| During Negative Potential Scan | Appearance of new absorption bands at different wavelengths. | Formation of reduction products (e.g., aminophenol). |

| Final State | Original nitrophenol peak is significantly diminished or absent. | Completion of the reduction process. |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. In this technique, a molecule is ionized and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The molecular weight of this compound (C₆H₃FN₂O₅) is approximately 218.1 g/mol , and its mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) at m/z 218.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For nitroaromatic compounds, fragmentation is often characterized by the loss of small radical species associated with the nitro groups. nih.gov Analysis of the closely related 2,4-dinitrophenol provides insight into the expected fragmentation pathways. nist.govresearchgate.net Common fragmentation patterns for dinitrophenols include the loss of nitrogen oxides (NO, NO₂) and a hydroxyl radical (OH). nih.govovid.com For this compound, similar losses are expected, leading to a series of characteristic fragment ions.

The primary fragmentation steps would likely include:

Loss of a nitro group (-NO₂), resulting in a fragment at m/z 172.

Loss of nitric oxide (-NO), resulting in a fragment at m/z 188.

Sequential losses of multiple nitro-related groups.

Cleavage of the aromatic ring under high energy conditions.

Liquid chromatography-tandem mass spectrometry (LC-MS-MS) is often employed for the detailed analysis of dinitrophenol and its metabolites, allowing for the separation of complex mixtures and the definitive identification of compounds based on their specific fragmentation patterns. ovid.comresearchgate.netnih.gov

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Neutral Loss | Mass of Loss |

|---|---|---|---|

| [M]⁺˙ | 218 | - | - |

| [M - NO]⁺ | 188 | NO | 30 |

| [M - NO₂]⁺ | 172 | NO₂ | 46 |

| [M - OH]⁺ | 201 | OH | 17 |

| [M - NO - CO]⁺˙ | 160 | NO + CO | 58 |

| [M - 2NO₂]⁺ | 126 | 2 x NO₂ | 92 |

Synthetic Methodologies and Derivatization Strategies for 2 Fluoro 4,6 Dinitrophenol

Established and Novel Synthetic Routes to 2-Fluoro-4,6-dinitrophenol

The synthesis of this compound is primarily achieved through the strategic nitration and fluorination of phenolic compounds. The specific positioning of the fluoro and nitro groups on the phenol (B47542) ring requires carefully controlled reaction conditions and selection of appropriate precursors.

Nitration and Fluorination Reactions for Phenolic Compounds

The introduction of nitro groups onto a phenol ring is a well-established electrophilic aromatic substitution reaction. For the synthesis of dinitrophenols, a mixture of nitric acid and sulfuric acid is often employed. However, the presence of a fluorine atom influences the regioselectivity of the nitration.

Phenols are highly activated systems, and their nitration can be vigorous. Milder conditions, such as using nitric acid in an aqueous-ethanolic medium, have been used for the synthesis of 2,4-dinitrophenol (B41442). sciencemadness.org For fluorinated phenols, direct nitration is a common strategy. For instance, the nitration of 4-fluoroanisole (B119533) is a key step in a multi-step synthesis to produce related chlorophenols, indicating that fluorinated aromatic rings are amenable to nitration. google.com The synthesis of 4-fluoro-2,6-dinitrophenol, an isomer of the title compound, has been documented, highlighting the feasibility of dinitrating fluorophenols. nih.gov

Conversely, fluorination can be achieved on dinitrophenols. A historical method for preparing 1-fluoro-2,4-dinitrobenzene (B121222) involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with potassium fluoride (B91410), a reaction known as the Halex process. wikipedia.org A similar nucleophilic aromatic substitution could potentially be applied to a corresponding chlorinated or otherwise activated dinitrophenol to introduce the fluorine atom.

Table 1: General Conditions for Nitration of Phenolic Compounds

| Reagent System | Substrate Type | Conditions | Outcome | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Phenols | Controlled temperature | Dinitration | rsc.org |

| 65% HNO₃ | Phenol | Aqueous-ethanolic medium, boiling | 2,4-dinitrophenol | sciencemadness.org |

Precursor Chemistry and Reaction Mechanisms

The synthesis of this compound typically starts from precursors that already contain either the fluorine atom or the nitro groups in the desired orientation.

A plausible synthetic route starts with 2-fluorophenol (B130384). The hydroxyl group is a strong ortho-, para-director. Therefore, direct nitration of 2-fluorophenol would be expected to yield a mixture of nitro-substituted products. To achieve the 4,6-dinitro substitution pattern, the reaction conditions must be carefully controlled to favor dinitration. The reaction mechanism involves the generation of the nitronium ion (NO₂⁺) from the mixed acid, which then attacks the electron-rich aromatic ring. The fluorine atom at position 2 will influence the electron density and steric accessibility of the adjacent positions.

Another potential precursor is 2,4-dinitrophenol. Introducing a fluorine atom at the 6-position would be challenging via direct fluorination. A more viable route might involve starting with a precursor like 2,4-dinitro-6-aminophenol (picramic acid), which could undergo a Sandmeyer-type reaction to introduce the fluorine atom.

A key intermediate in many syntheses of related compounds is 1-fluoro-2,4-dinitrobenzene (DNFB). wikipedia.orgscirp.org The synthesis of polyvinyl alcohol-dinitrophenyl ether, for example, utilizes DNFB to attach dinitrophenyl groups to a polymer backbone via nucleophilic aromatic substitution. scirp.org This highlights the reactivity of the fluorine atom in dinitro-substituted benzene (B151609) rings, a principle that also governs the derivatization of this compound.

Synthesis and Functionalization of this compound Derivatives

The presence of a reactive fluorine atom and two electron-withdrawing nitro groups makes this compound a versatile platform for synthesizing a variety of derivatives. The fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.

Introduction of Amine and Other Functional Groups

The most common functionalization of fluoro-dinitrophenyl compounds is the substitution of the fluorine atom with a nucleophile, particularly an amine. This reaction, famously used by Frederick Sanger with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) to sequence peptides, proceeds readily due to the activation provided by the two nitro groups. wikipedia.org

Similarly, this compound can react with primary and secondary amines to yield N-substituted 2-amino-4,6-dinitrophenol (B181620) derivatives. For example, the synthesis of 4-amino-3,5-dinitroaniline is achieved through a fluorine/amine exchange on 4-fluoro-3,5-dinitroaniline. researchgate.netsciencemadness.org The synthesis of various piperazinyl-nitrophenols from 5-chloro-4-fluoro-2-nitrophenol (B1592848) also demonstrates the displacement of a halogen by an amine nucleophile in a highly substituted phenol system. mdpi.com This type of reaction allows for the creation of a diverse library of compounds with potential applications in materials science and medicinal chemistry. Other nucleophiles, such as alkoxides or thiolates, can also be used to introduce different functionalities.

Synthesis of Energetic Derivatives (e.g., Diazo Compounds)

The dinitrophenol scaffold is a component of some energetic materials. Further functionalization can lead to compounds with explosive properties. A key class of energetic derivatives is diazo compounds.

The synthesis of diazo-dinitrophenols, such as 2-diazo-4,6-dinitrophenol (B1260509) (DDNP), typically starts from the corresponding aminodinitrophenol. For instance, to synthesize an energetic derivative of this compound, one would first need to introduce an amino group, which could then be converted to a diazonium salt. A potential pathway could involve the synthesis of 2-amino-4,6-dinitrophenol (picramic acid) or its isomers, followed by diazotization. researchgate.net

Research into isomers like 4-diazo-2,6-dinitrophenol (iso-DDNP) provides a template for such syntheses. The process often involves the nitration of an amino-precursor followed by diazotization. researchgate.netsciencemadness.orgresearchgate.net These diazo compounds are often primary explosives and are studied for their thermal stability and sensitivity to impact and friction. researchgate.netresearchgate.net The introduction of different functional groups onto the dinitrophenol ring can modulate these energetic properties.

Prodrug Design and Synthesis (e.g., HU6 in relation to DNP mechanism)

2,4-Dinitrophenol (DNP) is a well-known mitochondrial uncoupler. It functions by dissipating the proton gradient across the inner mitochondrial membrane, which is normally used for ATP synthesis, and instead releases the energy as heat. wikipedia.org This mechanism has been explored for treating obesity, but DNP itself has a narrow therapeutic window and significant toxicity. wikipedia.orgnih.gov

To address these safety concerns, a prodrug approach has been developed. urjc.esopenmedicinalchemistryjournal.com A prodrug is an inactive or less active molecule that is converted into the active drug within the body. urjc.es HU6 is a prodrug of 2,4-dinitrophenol designed for the treatment of metabolic diseases like non-alcoholic fatty liver disease (NAFLD). wikipedia.orgwikipedia.orgportlandpress.com HU6 is metabolized in the liver to release DNP, aiming for a more controlled exposure and reduced systemic toxicity. wikipedia.orgportlandpress.com

While HU6 is a prodrug of the non-fluorinated 2,4-dinitrophenol, the same principle can be applied to its derivatives. A prodrug of this compound could be designed by masking the phenolic hydroxyl group with a promoiety. This modification would render the molecule inactive as a mitochondrial uncoupler until the promoiety is cleaved in vivo, releasing the active fluorinated dinitrophenol. The design of such prodrugs often involves creating esters, carbamates, or other linkages that are susceptible to enzymatic cleavage at the target site. amazonaws.comrsc.org The synthesis of these prodrugs typically involves standard esterification or acylation reactions on the phenolic hydroxyl group.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 2265-90-9 | C₆H₃FN₂O₅ |

| 2,4-Dinitrophenol (DNP) | 51-28-5 | C₆H₄N₂O₅ |

| 1-Fluoro-2,4-dinitrobenzene (DNFB) | 70-34-8 | C₆H₃FN₂O₄ |

| 2-Fluorophenol | 367-12-4 | C₆H₅FO |

| 2-Amino-4,6-dinitrophenol (Picramic acid) | 96-91-3 | C₆H₅N₃O₅ |

| 4-Diazo-2,6-dinitrophenol (iso-DDNP) | 1605633-85-3 | C₆H₂N₄O₅ |

| 2-Diazo-4,6-dinitrophenol (DDNP) | 4682-03-5 | C₆H₂N₄O₅ |

| 4-Fluoro-2,6-dinitrophenol | 349-92-8 | C₆H₃FN₂O₅ |

| 4-Fluoroanisole | 459-60-9 | C₇H₇FO |

| 1-Chloro-2,4-dinitrobenzene | 97-00-7 | C₆H₃ClN₂O₄ |

| 4-Amino-3,5-dinitroaniline | 134914-04-0 | C₆H₆N₄O₄ |

| 4-Fluoro-3,5-dinitroaniline | 364-64-7 | C₆H₄FN₃O₄ |

| 5-Chloro-4-fluoro-2-nitrophenol | 133934-73-3 | C₆H₃ClFNO₃ |

Mechanistic Biological and Toxicological Research of 2 Fluoro 4,6 Dinitrophenol and Analogs

Uncoupling of Oxidative Phosphorylation: Molecular Mechanisms

Protonophoric Action Across Mitochondrial Membranes

The primary mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria. This is achieved through a process known as protonophoric action. wikipedia.org These molecules are lipophilic weak acids, properties that allow them to diffuse across the inner mitochondrial membrane (IMM). researchgate.netnih.gov In the acidic intermembrane space, where protons (H+) are pumped by the electron transport chain (ETC), the phenol (B47542) group of the dinitrophenol molecule becomes protonated. In its neutral, protonated state, the molecule readily diffuses across the lipid bilayer of the IMM into the alkaline mitochondrial matrix.

Once inside the matrix, the molecule deprotonates, releasing a proton and dissipating the crucial proton gradient (proton motive force) that exists between the intermembrane space and the matrix. wikipedia.orgarizona.eduportlandpress.com The resulting anionic form of the dinitrophenol then returns to the intermembrane space, a process facilitated by the membrane potential, to repeat the cycle. nih.gov This shuttling of protons bypasses the ATP synthase enzyme, effectively uncoupling the process of electron transport from the synthesis of ATP. wikipedia.orgresearchgate.net

While this classical model emphasizes diffusion across the lipid bilayer, more recent research indicates that the protonophoric action of DNP can be significantly enhanced by mitochondrial carrier proteins. portlandpress.commdpi.com Studies have demonstrated that the adenine (B156593) nucleotide translocase (ANT) and uncoupling proteins (UCPs), such as UCP1, facilitate the transport of the DNP anion across the inner mitochondrial membrane, thereby potentiating its uncoupling effect. nih.govportlandpress.commdpi.com The uncoupling action of DNP in isolated mitochondria can be partially inhibited by carboxyatractyloside, a specific inhibitor of ANT, which supports the involvement of this protein. mdpi.com

Impact on ATP Synthesis and Energy Dissipation as Heat

The continuous dissipation of the proton gradient by 2-Fluoro-4,6-dinitrophenol and its analogs has a direct and profound impact on cellular energy production. The proton motive force is the potential energy source that drives the F₀F₁ ATP synthase to phosphorylate adenosine (B11128) diphosphate (B83284) (ADP) into adenosine triphosphate (ATP). arizona.eduportlandpress.com By providing an alternative route for protons to re-enter the matrix, uncouplers like DNP disconnect this link between the ETC and ATP synthesis. wikipedia.orgarizona.edu

Consequently, the energy generated from the oxidation of substrates like glucose and fatty acids by the electron transport chain is no longer efficiently captured in the chemical bonds of ATP. wikipedia.orgarizona.edu Instead, this energy is liberated and dissipated primarily as heat. wikipedia.orgportlandpress.comnih.gov This leads to an increase in the body's basal metabolic rate as the cell attempts to compensate for the severe drop in ATP production efficiency by oxidizing more fuel substrates (fats and carbohydrates). wikipedia.orgcdc.govnih.gov This inefficient energy production and resultant heat generation are the core reasons for the physiological and toxicological effects of these compounds. wikipedia.orgnih.gov

Cellular and Subcellular Effects

Mitochondrial Bioenergetics and Respiration Studies

The uncoupling of oxidative phosphorylation directly alters mitochondrial bioenergetics. A hallmark effect of dinitrophenols is a marked increase in the rate of mitochondrial respiration, or oxygen consumption. researchgate.netbiologists.com As the proton gradient is continuously dissipated, the electron transport chain accelerates its activity in an attempt to pump more protons and restore the gradient, leading to a higher rate of oxygen consumption. frontiersin.org

Studies on isolated mitochondria using analogs like DNP and other fluorochemicals demonstrate these effects clearly. Parameters such as State 4 respiration (the rate of oxygen consumption after ADP is depleted) are significantly stimulated. Conversely, the Respiratory Control Index (RCI), a measure of the tightness of coupling between respiration and phosphorylation, is decreased, indicating mitochondrial inefficiency. oup.com

| Compound | Concentration (µM) | Effect on State 4 Respiration | Potency Compared to DNP | Mechanism | Reference |

|---|---|---|---|---|---|

| FOSA (Perfluorooctanesulfonamide) | 0.5 - 2.0 | Progressive stimulation | ~5 times more potent | Protonophoric Uncoupler | oup.com |

| N-EtFOSA | - | Strong uncoupling effect | - | Protonophoric Uncoupler | oup.com |

| FOSAA | - | Strong uncoupling effect | - | Protonophoric Uncoupler | oup.com |

| 2,4-Dinitrophenol (B41442) (DNP) | 40 | Complete uncoupling | Baseline | Protonophoric Uncoupler | oup.com |

Data is based on structurally related fluorochemicals and DNP, illustrating the typical effects of protonophoric uncouplers on mitochondrial respiration. FOSA, N-EtFOSA, and FOSAA are examples of other fluorinated compounds shown to be potent uncouplers.

Effects on Metabolic Pathways and Energy Homeostasis

The disruption of mitochondrial energy production reverberates throughout cellular metabolic networks, significantly altering energy homeostasis. The fall in cellular ATP levels and the corresponding increase in ADP and AMP activate key metabolic enzymes, such as phosphofructokinase and AMP-activated protein kinase (AMPK), to boost catabolism. This results in an accelerated breakdown of energy stores. nih.gov

In adipose tissue, for example, studies with DNP have shown a marked depression in fatty acid synthesis and a significant increase in lactate (B86563) production from glucose. nih.gov The oxidation of substrates via the tricarboxylic acid (TCA) cycle is stimulated several-fold to meet the heightened energy demand from the inefficient, uncoupled mitochondria. nih.gov Conversely, anabolic pathways that require ATP, like lipogenesis, are inhibited. nih.gov

In Vitro and In Vivo Mechanistic Toxicity Investigations

Mechanistic investigations using both cell cultures (in vitro) and animal models (in vivo) have provided insight into the toxic effects stemming from mitochondrial uncoupling by dinitrophenols.

In Vitro Investigations

Studies on various cell lines have demonstrated the cytotoxic effects of dinitrophenol analogs. For instance, research on dinitrophenolic herbicides like 2-methyl-4,6-dinitrophenol (DNOC) and dinoseb (B1670700) in dopaminergic PC12 cells revealed that these compounds induce a concentration-dependent increase in mitochondrial activity, followed by the activation of caspase-mediated apoptosis and a reduction in cell viability. nih.gov The mechanism of cytotoxicity has also been linked to the generation of intracellular reactive oxygen species (ROS), downregulation of cell cycle proteins, and dissipation of the mitochondrial membrane potential. nih.gov

| Compound | Parameter | Observation | Lowest Observed Effect Concentration (LOEC) | Reference |

|---|---|---|---|---|

| DNOC (2-Methyl-4,6-dinitrophenol) | Caspase-3 Activation | Significant increase (~190% of control) | 100 µM | nih.gov |

| Cell Viability | Mild reduction (~25%) | 100 µM | nih.gov | |

| Dinoseb (2-sec-Butyl-4,6-dinitrophenol) | Caspase-3 Activation | Significant increase (~316% of control) | 10 µM | nih.gov |

| Cell Viability | Mild reduction (~25%) | 100 µM | nih.gov |

In Vivo Investigations

In vivo studies in animal models confirm that the primary toxic mechanism of dinitrophenols is the uncoupling of oxidative phosphorylation. nih.gov This leads to a suite of systemic effects, including a rapid increase in basal metabolic rate, profuse sweating, and a dangerous rise in body temperature (hyperthermia), which can be fatal. nih.govcdc.govnih.gov The lethal effects are a direct result of the parent compound's action rather than its metabolites. nih.gov

Metabolically, 2,4-DNP is known to be reduced by nitroreductase enzymes, primarily by gut microflora, to form metabolites such as 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol (B85986), which are then typically conjugated and excreted in the urine. cdc.gov This metabolic process is considered a detoxification pathway, as the parent compound is responsible for the primary toxic effect. cdc.gov Quantitative structure-activity relationship (QSAR) studies on various nitroaromatic compounds have been used to model and predict their toxicity based on chemical structure and properties.

| Compound Name | -log(LD₅₀) [mol/kg] | Reference |

|---|---|---|

| 2,4-Dinitrophenol | 0.410 | |

| 1-Fluoro-2,4-dinitrobenzene (B121222) | 0.570 | |

| 2-Methyl-4,6-dinitrophenol (DNOC) | 0.520 | |

| 1,3,5-Trinitrobenzene | -0.110 | |

| p-Nitrophenol | -0.340 | cdc.gov |

| o-Nitrophenol | -0.260 | cdc.gov |

LD₅₀ (Lethal Dose, 50%) is a measure of acute toxicity. A higher -log(LD₅₀) value indicates greater toxicity.

Elucidation of Pathways Leading to Hyperthermia and Other Systemic Responses

The primary mechanism of toxicity for 2,4-dinitrophenol (DNP) and its analogs, including this compound, is the uncoupling of oxidative phosphorylation. nih.govnih.govcdc.gov This process occurs within the mitochondria, the powerhouses of the cell, where the energy from the breakdown of nutrients is typically used to produce adenosine triphosphate (ATP), the main energy currency of the cell. nih.gov DNP acts as a protonophore, creating a shuttle for protons across the inner mitochondrial membrane, which dissipates the proton gradient necessary for ATP synthesis. nih.gov Instead of being converted into ATP, the energy is released as heat, leading to an increase in the basal metabolic rate and subsequent hyperthermia. nih.govnih.govwikipedia.org

This disruption of cellular energy production triggers a cascade of systemic responses as the body attempts to compensate for the energy deficit and dissipate the excess heat. nih.govoup.com Key systemic responses include:

Hyperthermia: The uncontrolled generation of heat is a hallmark of DNP poisoning and can lead to dangerously high body temperatures. nih.govwikipedia.org

Tachycardia and Tachypnea: Increased heart rate and rapid breathing are physiological responses to the heightened metabolic rate and the body's attempt to increase oxygen supply and dissipate heat. nih.govnih.gov

Diaphoresis: Profuse sweating is another mechanism the body employs to cool itself down. nih.govoup.com

Metabolic Acidosis: The increased reliance on anaerobic metabolism due to inefficient ATP production can lead to the accumulation of lactic acid, contributing to metabolic acidosis. dergipark.org.tr

Rhabdomyolysis: In severe cases, the breakdown of muscle tissue can occur, releasing myoglobin (B1173299) into the bloodstream, which can lead to kidney damage. nih.gov

Multi-organ Failure: The combination of hyperthermia, cellular energy depletion, and other systemic effects can ultimately lead to the failure of multiple organs and death. nih.govoup.com

The severity of these responses is dose-dependent. wikipedia.org At lower exposures, individuals may experience an increased metabolic rate and weight loss, which is why DNP was once used as a diet drug. nih.govwikipedia.org However, at higher doses, the toxic effects quickly overwhelm the body's homeostatic mechanisms, leading to life-threatening conditions. nih.govwikipedia.org

Formation and Impact of Metabolites (e.g., 2-amino-4-nitrophenol, 4-amino-2-nitrophenol)

The metabolism of dinitrophenols, including this compound, primarily involves the reduction of the nitro groups to amino groups. wikipedia.orgcdc.gov This process leads to the formation of several metabolites, with 2-amino-4-nitrophenol and 4-amino-2-nitrophenol being the most significant. wikipedia.orgcdc.govresearchgate.net

The formation of these metabolites is a detoxification pathway, as the parent compound is considered more toxic due to its potent uncoupling activity. cdc.gov The reduction of the nitro groups is carried out by nitroreductases in the liver and other tissues. wikipedia.org These metabolites are then further conjugated, for example with glucuronic acid, to increase their water solubility and facilitate their excretion in the urine. researchgate.net

While the formation of these aminophenol metabolites represents a detoxification step from the perspective of uncoupling activity, the metabolites themselves are not without biological and toxicological effects.

2-Amino-4-nitrophenol: This metabolite has been studied for its own toxicological profile. It has been shown to cause renal toxicity in animal studies. nih.govinchem.org There is also some evidence of mutagenicity in in-vitro tests, though in-vivo studies have not consistently shown this effect. nih.govinchem.org It is considered to have limited evidence of carcinogenicity in experimental animals and is not classifiable as to its carcinogenicity to humans (Group 3). inchem.org

4-Amino-2-nitrophenol: This isomer is also a known metabolite of dinitrophenols. wikipedia.orgresearchgate.net It has been associated with skin, eye, and respiratory tract irritation. noaa.govfishersci.no There are also concerns about its potential for mutagenicity and carcinogenicity. fishersci.nopsu.edunih.gov

The presence and concentration of these metabolites in urine can serve as biomarkers of exposure to dinitrophenols. cdc.gov For instance, 2-amino-4-nitrophenol has been detected in the urine of workers occupationally exposed to 2,4-DNP. cdc.gov

Influence of Environmental and Physiological Factors on Mechanistic Toxicity

The toxicity of dinitrophenols can be significantly influenced by various environmental and physiological factors. These factors can alter the absorption, metabolism, and ultimate toxic effect of the compounds.

Environmental Factors:

Ambient Temperature: High environmental temperatures have been shown to increase the toxicity of 2,4-DNP. cdc.govcdc.govnih.gov This is likely due to the additive effect of external heat on the hyperthermia induced by the uncoupling of oxidative phosphorylation, making it more difficult for the body to dissipate the excess heat. cdc.gov Conversely, lower temperatures can have a protective effect. cdc.gov

Exposure Route: While oral ingestion is a common route of exposure, dinitrophenols can also be absorbed through the skin and by inhalation. cdc.govnih.gov Dermal exposure can lead to systemic toxicity, and inhalation of dusts or mists can result in rapid absorption and severe poisoning. cdc.govnih.gov

Physiological Factors:

Age: Newborn animals have been shown to be more susceptible to the toxic effects of 2,4-DNP compared to older animals. cdc.gov

Pre-existing Conditions: Individuals with pre-existing liver or kidney disease may be more susceptible to dinitrophenol toxicity, as these organs are crucial for its metabolism and excretion. cdc.gov

Metabolic Rate: The basal metabolic rate of an individual can influence their response to dinitrophenols.

Genetic Factors: Variations in the activity of metabolic enzymes, such as nitroreductases, could potentially influence an individual's susceptibility to dinitrophenol toxicity.

These factors highlight the complex interplay between the chemical properties of dinitrophenols and the biological and environmental context of exposure, which collectively determine the ultimate toxic outcome.

Structure-Activity Relationships in Biological Systems

Correlation of Molecular Structure with Uncoupling Efficacy

The ability of a chemical to act as a mitochondrial uncoupler is intrinsically linked to its molecular structure. For phenolic compounds like dinitrophenols, several structural features are crucial for their uncoupling efficacy.

A typical uncoupler possesses three key structural characteristics: a bulky hydrophobic moiety, an acidic dissociable group, and a strong electron-withdrawing group. oup.com

Acidic Protonophore: The phenolic hydroxyl group (-OH) serves as the acidic protonophore. Its ability to donate a proton (H+) is essential for shuttling protons across the inner mitochondrial membrane. The pKa of the phenol is a critical factor; it must be in a range that allows for both protonation and deprotonation within the physiological pH of the mitochondrial matrix and intermembrane space.

Hydrophobicity: The lipophilicity, or hydrophobicity, of the molecule, largely determined by the benzene (B151609) ring and any attached substituents, allows it to readily diffuse across the lipid bilayer of the mitochondrial membranes. oup.com

Electron-Withdrawing Groups: The nitro groups (-NO2) are strong electron-withdrawing groups. They increase the acidity of the phenolic proton, making it easier to donate. They also delocalize the negative charge of the resulting phenoxide anion, stabilizing it and facilitating its movement back across the membrane.

The position and number of these substituent groups significantly impact the uncoupling potency. For instance, dinitrophenols are generally more potent uncouplers than mononitrophenols. glfc.org The relative positions of the nitro groups and the hydroxyl group influence the electronic properties and shape of the molecule, which in turn affects its interaction with the mitochondrial membrane and its proton-carrying capacity.

The following table summarizes the key structural features and their role in uncoupling efficacy:

| Structural Feature | Role in Uncoupling Efficacy |

| Phenolic Hydroxyl Group | Acts as the acidic protonophore, donating a proton. |

| Aromatic Ring | Provides the hydrophobic character for membrane permeability. |

| Nitro Groups | Increase the acidity of the phenol and stabilize the anionic form. |

Fluorine Substitution Effects on Biological Activity and Selectivity

The substitution of hydrogen atoms with fluorine in a molecule can have profound effects on its biological activity, metabolic stability, and selectivity. nih.govresearchgate.net In the context of dinitrophenols, the introduction of a fluorine atom can modulate its properties in several ways:

Increased Lipophilicity: Fluorine is more electronegative than hydrogen but has a similar van der Waals radius. nih.gov Substituting hydrogen with fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes, including the mitochondrial membrane. researchgate.net

Altered Acidity: Fluorine is a highly electron-withdrawing atom. nih.gov Its presence on the aromatic ring can further increase the acidity of the phenolic hydroxyl group, potentially enhancing the uncoupling potency.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage. nih.gov This can lead to a longer biological half-life of the compound.

While specific research on this compound is limited in the public domain, studies on other fluorinated phenolic compounds have demonstrated the significant impact of fluorine substitution. For example, in the development of other biologically active compounds, fluorination has been used to block metabolic sites and improve pharmacokinetic properties. nih.gov In the context of nitrophenols, halogen substitution has been shown to be a key determinant of selective toxicity in some organisms. glfc.org

Environmental Behavior and Degradation Pathways of 2 Fluoro 4,6 Dinitrophenol

Environmental Occurrence and Distribution as a Contaminant

2-Fluoro-4,6-dinitrophenol is a synthetic organic compound that can enter the environment through several pathways. A primary source of release is from industrial wastewater. niscpr.res.inmdpi.com Industries that manufacture dyes, pesticides, herbicides, explosives, and other chemical intermediates may discharge effluents containing this compound. niscpr.res.int3db.ca

Another significant pathway for the environmental presence of this compound is as a degradation byproduct of other manufactured chemicals. For instance, it can be formed from the breakdown of more complex molecules such as certain fluorinated pesticides or industrial chemicals. ilacadofsci.comrsc.org The chemical synthesis of various compounds, including some pharmaceuticals and energetic materials, may also lead to its release. researchgate.netgoogle.com For example, the synthesis of 2-diazo-4,6-dinitrophenol (B1260509) (DDNP), an explosive, involves precursors that could lead to the formation of this compound. researchgate.net

Once released, this compound can be found in various environmental compartments, including water, soil, and sediment. nih.govepa.govusgs.gov Its presence in these matrices is a concern due to the toxic and recalcitrant nature of nitrophenolic compounds. researchgate.net

In aqueous environments, its distribution is influenced by its solubility and potential for adsorption to particulate matter. nih.gov It has been detected in surface water and industrial wastewater. mdpi.com In soil and sediment, this compound can persist, with its mobility and bioavailability being affected by soil composition, pH, and organic matter content. nih.gov The compound has been identified in soil and sediment samples, sometimes as a result of industrial contamination. nih.govepa.gov

Biodegradation Mechanisms and Microbial Transformations

The environmental fate of this compound is significantly influenced by microbial activity. Microorganisms have evolved diverse metabolic pathways to break down such xenobiotic compounds. researchgate.net

The degradation of nitrophenols can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the specific pathways for the fluorinated variant are less documented than for its non-fluorinated analogs like 2,4-dinitrophenol (B41442) (DNP). epa.govfrontiersin.org

Aerobic Degradation: In aerobic environments, bacteria often initiate the degradation of nitrophenols by either reducing the nitro groups or by oxidative processes that can lead to the removal of the nitro groups as nitrite (B80452). plos.orgresearchgate.net For some dinitrophenols, the initial step involves a reductive attack on the aromatic ring. researchgate.net The presence of a fluorine atom can influence the degradability, potentially making the compound more recalcitrant. However, some aerobic bacteria are known to degrade halogenated aromatic compounds. wur.nl

Anaerobic Degradation: Under anaerobic conditions, the initial steps of degradation typically involve the reduction of the nitro groups to amino groups. epa.govnih.gov This process can be a detoxification mechanism for the microorganisms. The resulting aminophenols may then undergo further transformation. While studies on 2,4-dinitrophenol have shown it can be resistant to anaerobic degradation at high concentrations, some microbial consortia are capable of its breakdown. hibiscuspublisher.com

A variety of microbial species have been identified with the ability to degrade nitrophenols. While specific studies on this compound are limited, research on related compounds provides insight into the potential players.

Microbial Species: Bacteria from genera such as Rhodococcus, Pseudomonas, Burkholderia, Arthrobacter, and Nocardia have been shown to degrade dinitrophenols. researchgate.netresearchgate.nethibiscuspublisher.comeolss.net For instance, Rhodococcus imtechensis can degrade 2,4-dinitrophenol. researchgate.net Fungi, such as Phanerochaete chrysosporium, are also capable of mineralizing nitrophenolic compounds. nih.gov

Enzyme Systems: The enzymatic machinery involved in the degradation of nitrophenols is diverse.

Monooxygenases and Dioxygenases: These enzymes are crucial in aerobic degradation pathways, often catalyzing the initial hydroxylation of the aromatic ring, which can lead to the removal of substituents. plos.org Flavin-dependent monooxygenases are common in the aerobic degradation of nitroaromatic compounds. plos.org

Reductases: Nitroreductases are key enzymes in both aerobic and anaerobic pathways, responsible for the reduction of nitro groups to nitroso, hydroxylamino, and ultimately amino groups. epa.gov

Hydrolases: These enzymes can be involved in the cleavage of the aromatic ring after initial transformations.

The table below summarizes microbial species and enzyme systems known to be involved in the degradation of related dinitrophenol compounds.

| Microbial Genus | Compound Degraded | Enzyme System Involved | Reference |

| Rhodococcus | 2,4-Dinitrophenol, 2-Chloro-4-nitrophenol (B164951) | Monooxygenase, Dioxygenase | researchgate.netresearchgate.net |

| Burkholderia | 2,4-Dinitrophenol | Not specified | hibiscuspublisher.com |

| Pseudomonas | 2,4,6-Trinitrotoluene (TNT) | Reductase | nih.gov |

| Arthrobacter | 2,4-Dinitrophenol | Not specified | epa.gov |

| Nocardioides | Picric Acid (2,4,6-Trinitrophenol) | F420-dependent reductase | researchgate.net |

The biodegradation of this compound leads to the formation of various intermediate metabolites before potential mineralization to carbon dioxide, water, and inorganic ions.

Metabolite Formation: Based on the degradation of analogous compounds, the initial metabolites of this compound are likely to be aminophenols, resulting from the reduction of the nitro groups. For example, the reduction of 2,4-dinitrophenol can lead to 2-amino-4-nitrophenol (B125904) or 4-amino-2-nitrophenol (B85986). epa.gov In the case of this compound, fluorinated aminonitrophenols would be the expected initial products. Subsequent steps could involve the removal of the second nitro group and the fluorine atom. In some pathways for dinitrophenols, metabolites such as 4,6-dinitrohexanoate have been identified. hibiscuspublisher.com

Mineralization: The ultimate goal of biodegradation from a bioremediation perspective is the complete mineralization of the contaminant. This involves the cleavage of the aromatic ring and the subsequent metabolism of the resulting aliphatic intermediates into central metabolic pathways, ultimately producing carbon dioxide, water, and releasing the substituents as inorganic ions (fluoride and nitrite/nitrate). hibiscuspublisher.com The release of nitrite is a common indicator of the initial steps of aerobic degradation of nitrophenols. researchgate.netresearchgate.net

Abiotic Degradation Processes

Photodegradation Mechanisms and Products

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For substituted phenols like this compound, direct photolysis under natural sunlight can be a slow process. The efficiency of photodegradation is often enhanced in the presence of photosensitizing substances or through photocatalysis. rsc.org

The mechanism of photodegradation for dinitrophenols typically involves the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). researchgate.net In photocatalytic systems, a semiconductor catalyst like titanium dioxide (TiO₂) is irradiated with UV light, creating electron-hole pairs that react with water and oxygen to produce these radicals. nih.govdntb.gov.ua These radicals can then attack the aromatic ring of the dinitrophenol molecule.

While specific degradation products for this compound are not extensively documented in existing literature, the pathways can be inferred from its close analogue, 2,4-dinitrophenol (DNP). The initial attack by hydroxyl radicals can lead to the hydroxylation of the aromatic ring, followed by ring cleavage. tandfonline.com This process can ultimately lead to the mineralization of the compound into simpler inorganic substances like carbon dioxide, water, and nitrate (B79036) and fluoride (B91410) ions. However, the formation of intermediate organic products is common. One study on a dinitrophenol compound identified an epoxide intermediate, suggesting a novel photochemical mechanism beyond simple hydroxylation. researchgate.net The stability conferred by the nitro groups can make the aromatic ring resistant to breakdown, potentially leading to a variety of partially degraded, and sometimes more toxic, intermediate compounds. hibiscuspublisher.com

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a group of environmental remediation technologies that rely on the generation of powerful oxidizing agents, primarily the hydroxyl radical (•OH), to destroy recalcitrant organic pollutants. watertechnologies.comresearchgate.netresearchgate.net Given the stability of dinitrophenols, AOPs are considered a promising treatment method. researchgate.nethibiscuspublisher.com Studies on 2,4-dinitrophenol (DNP) have demonstrated the effectiveness of various AOPs. kirj.ee

The primary mechanisms in AOPs involve the non-selective attack of hydroxyl radicals on the DNP molecule through radical addition to the aromatic ring or by abstracting a hydrogen atom. tandfonline.comfigshare.com This initiates a series of reactions that can lead to complete mineralization.

Key AOPs applicable to the degradation of dinitrophenols include:

Fenton and Photo-Fenton Treatment: The Fenton reaction (Fe²⁺ + H₂O₂) generates hydroxyl radicals. Its efficacy is enhanced by UV light (photo-Fenton), which promotes the recycling of Fe³⁺ to Fe²⁺, thus sustaining the catalytic cycle. The Fenton process has been shown to be highly effective for DNP degradation and detoxification. kirj.ee

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) with UV light is a direct method for producing hydroxyl radicals and is effective in degrading dinitrophenols. researchgate.netkirj.ee Studies on the related compound 2,4-dinitroanisole (B92663) showed that UV/H₂O₂ treatment could lead to the formation of 2,4-dinitrophenol as an intermediate. osti.gov

Ozonation: Ozone (O₃) can be used alone or in combination with H₂O₂ (peroxone) or UV light to generate hydroxyl radicals. researchgate.netkirj.ee Ozonation-based processes have achieved high degrees of mineralization for DNP. kirj.ee